molecular formula C27H31N3O2 B5075846 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide

4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide

Cat. No.: B5075846
M. Wt: 429.6 g/mol
InChI Key: RSPIRFIELJNCPK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the reaction of benzoic acids and amines . This process often involves esterification, cyanation, cyclization, and aminolysis reactions .


Physical and Chemical Properties Analysis

Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some benzamides exhibit fungicidal activity by interfering with the metabolic pathways of fungi .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and its intended use. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Benzamides and their derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthesis methods, potential biological activities, and applications of these compounds .

Properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(2-pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c31-27(29-18-13-24-8-4-5-17-28-24)23-9-11-25(12-10-23)32-26-15-20-30(21-16-26)19-14-22-6-2-1-3-7-22/h1-12,17,26H,13-16,18-21H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPIRFIELJNCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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